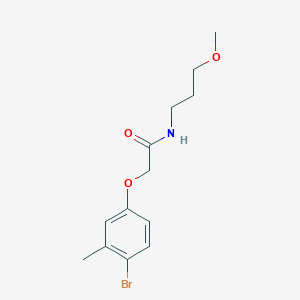
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. This compound is also known as BML-210 and has a molecular formula of C15H21BrNO3. In
Mécanisme D'action
BML-210 exerts its effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, BML-210 can reduce inflammation and pain.
Biochemical and Physiological Effects:
BML-210 has been shown to have various biochemical and physiological effects. In cancer cells, BML-210 can induce apoptosis by activating caspase-3 and reducing the expression of anti-apoptotic proteins. In neurology, BML-210 can reduce the expression of pro-inflammatory cytokines and oxidative stress markers, leading to neuroprotection. In inflammation, BML-210 can inhibit the production of pro-inflammatory cytokines and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
BML-210 has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has a high purity and can be used in a variety of assays. However, there are also some limitations to using BML-210. It is a relatively new compound, and its long-term effects are not yet known. It also has a relatively short half-life, which may limit its effectiveness in some experiments.
Orientations Futures
There are several future directions for research on BML-210. One direction is to explore its potential applications in other research fields, such as cardiovascular disease and diabetes. Another direction is to investigate its mechanism of action in more detail, including its effects on other enzymes and signaling pathways. Additionally, further studies are needed to determine the optimal dosage and administration route for BML-210 in different experimental settings.
Conclusion:
In conclusion, BML-210 is a promising compound for scientific research due to its potential applications in various research fields. Its synthesis method is relatively simple, and it has been shown to have various biochemical and physiological effects. While there are some limitations to using BML-210, its advantages make it a valuable tool for researchers. Further research is needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of BML-210 involves the reaction of 4-bromo-3-methylphenol with 3-methoxypropylamine, followed by the addition of acetic anhydride. This reaction yields BML-210 with a purity of over 98%. The synthesis method is relatively simple and can be easily scaled up for larger quantities.
Applications De Recherche Scientifique
BML-210 has been shown to have potential applications in various research fields, including cancer research, neurology, and inflammation. In cancer research, BML-210 has been found to inhibit the growth of cancer cells and induce apoptosis. In neurology, BML-210 has been shown to have neuroprotective effects and can reduce the damage caused by ischemic stroke. In inflammation research, BML-210 has been found to inhibit the production of pro-inflammatory cytokines.
Propriétés
IUPAC Name |
2-(4-bromo-3-methylphenoxy)-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-10-8-11(4-5-12(10)14)18-9-13(16)15-6-3-7-17-2/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMKKBBRFUVKGHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NCCCOC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B5907565.png)
![3-[5-(2-{2-[(2-chlorobenzoyl)amino]-3-[4-(diethylamino)phenyl]acryloyl}carbonohydrazonoyl)-2-furyl]benzoic acid](/img/structure/B5907572.png)
![ethyl 2-(2,3-dimethoxybenzylidene)-5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5907579.png)

![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)

![1-(1,3-benzodioxol-5-yl)-3-[(2-bromo-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5907619.png)
![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)
![4-{[3-(ethoxycarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5907631.png)
![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)
![[3-benzoyl-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B5907642.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)
